
3-Fluoro-8-acetylaminoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-8-acetylaminoquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-8-acetylaminoquinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For instance, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a series of reactions involving halogenation and subsequent fluorination .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination techniques, utilizing reagents such as potassium fluoride or cesium fluoride in the presence of suitable catalysts. These methods ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-8-acetylaminoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents like sodium hydride or organometallic compounds are used in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, hydrogenated quinolines, and quinoline N-oxides .
Applications De Recherche Scientifique
3-Fluoro-8-acetylaminoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and other biochemical processes.
Medicine: Due to its enhanced biological properties, it is investigated for potential use in pharmaceuticals, particularly as antibacterial and antineoplastic agents.
Industry: It finds applications in the production of liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of 3-Fluoro-8-acetylaminoquinoline involves its interaction with specific molecular targets, such as enzymes. The fluorine atom enhances the compound’s ability to inhibit enzyme activity by forming strong interactions with the active sites of the enzymes. This leads to the disruption of essential biochemical pathways, resulting in the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoroquinoline: A simpler fluorinated quinoline derivative.
8-Fluoroquinoline: Another fluorinated quinoline with the fluorine atom at a different position.
3,5-Difluoroquinoline: A compound with two fluorine atoms, offering different reactivity and properties.
Uniqueness
3-Fluoro-8-acetylaminoquinoline is unique due to the presence of both a fluorine atom and an acetylamino group. This combination enhances its biological activity and provides distinct chemical properties that are not observed in other similar compounds .
Propriétés
Numéro CAS |
155014-06-5 |
|---|---|
Formule moléculaire |
C11H9FN2O |
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
N-(3-fluoroquinolin-8-yl)acetamide |
InChI |
InChI=1S/C11H9FN2O/c1-7(15)14-10-4-2-3-8-5-9(12)6-13-11(8)10/h2-6H,1H3,(H,14,15) |
Clé InChI |
UOWTVKOENAIYMG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC2=CC(=CN=C21)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



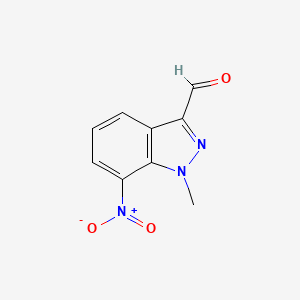
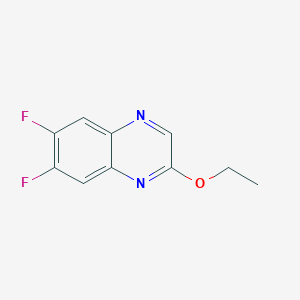

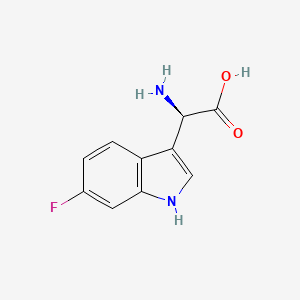
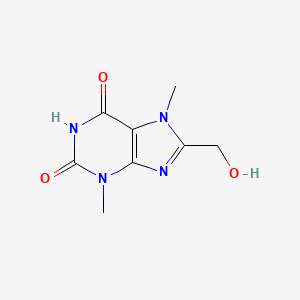

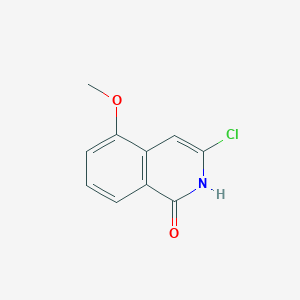
![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11894964.png)
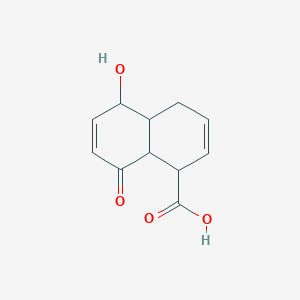
![Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11894977.png)
![1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-](/img/structure/B11895000.png)


